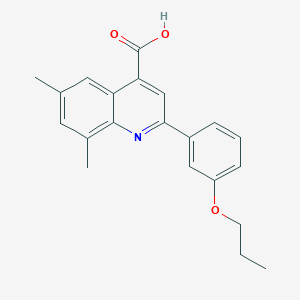
6,8-Dimethyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6,8-Dimethyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C21H21NO3 and a molecular weight of 335.40 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for this compound is1S/C21H21NO3/c1-4-8-25-16-7-5-6-15 (11-16)19-12-18 (21 (23)24)17-10-13 (2)9-14 (3)20 (17)22-19/h5-7,9-12H,4,8H2,1-3H3, (H,23,24) . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound has a molecular weight of 335.40 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications
Synthesis and Cytotoxic Activity
A study detailed the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, showcasing a series of compounds with potent cytotoxic properties against several cancer cell lines, including murine P388 leukemia and human Jurkat leukemia, with some compounds exhibiting significant in vivo efficacy against colon 38 tumors in mice (Deady et al., 2003).
Chemical Synthesis and Derivative Studies
Another research focused on the synthetic access to various quinoline derivatives, demonstrating the versatility of these compounds in chemical synthesis. The study elaborated on the preparation of pyrano[3,2-c]quinoline and 3-substituted quinoline derivatives, highlighting their potential for further pharmacological exploration (Elagamey et al., 2012).
Molecular Rearrangement and Synthesis Techniques
Research by Klásek et al. (2003) presented a novel synthesis route for 4-alkyl/aryl-5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones and the molecular rearrangement of their 3-bromo derivatives to 2-alkyl/aryl-4-oxo-4,5-dihydrofuro[3,2-c]quinoline-3-carboxylic acids, showcasing the chemical flexibility and potential utility of these compounds in medicinal chemistry (Klásek et al., 2003).
Antibacterial and Antioxidant Studies
A study on the synthesis of phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid revealed that these compounds exhibit significant antioxidant and antibacterial activities, underscoring the therapeutic potential of quinoline derivatives in treating infections and oxidative stress-related conditions (Shankerrao et al., 2013).
Fluorescent Probes and Photophysics
The development of fluorescent probes based on quinoline derivatives for potential application in chemical sensing and bioimaging was explored by Bodke et al. (2013). The study emphasized the synthesis of 2-(1-benzofuran-2-yl)-4-(1,3-benzoxazol-2-yl/1,3-benzothiazol-2-yl) quinolines, demonstrating their utility as blue-green fluorescent probes (Bodke et al., 2013).
Safety and Hazards
Future Directions
properties
IUPAC Name |
6,8-dimethyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-4-8-25-16-7-5-6-15(11-16)19-12-18(21(23)24)17-10-13(2)9-14(3)20(17)22-19/h5-7,9-12H,4,8H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQGSERTUHUBEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2774808.png)

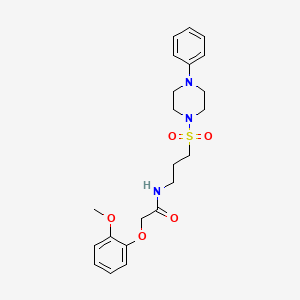

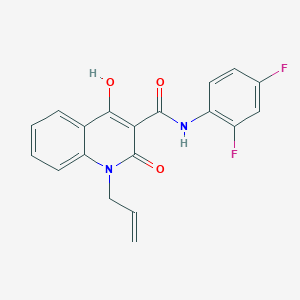
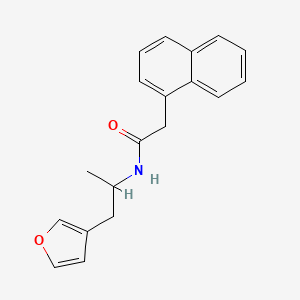
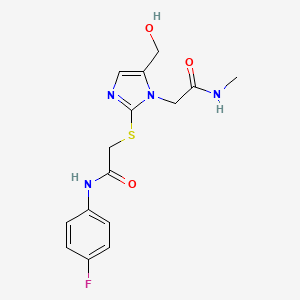
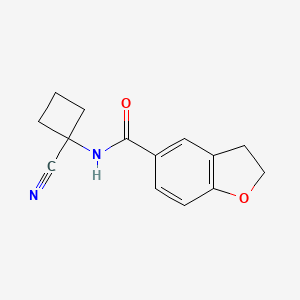
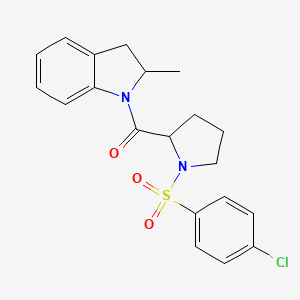

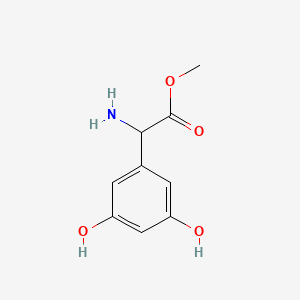

![2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2774829.png)
![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide](/img/structure/B2774830.png)